![molecular formula C12H20F3NO2 B2668367 Tert-butyl 4-amino-4-(trifluoromethyl)cyclohexane-1-carboxylate CAS No. 2248272-73-1](/img/structure/B2668367.png)
Tert-butyl 4-amino-4-(trifluoromethyl)cyclohexane-1-carboxylate
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Overview
Description
Tert-butyl 4-amino-4-(trifluoromethyl)cyclohexane-1-carboxylate, also known as TATCCA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. In
Mechanism of Action
Tert-butyl 4-amino-4-(trifluoromethyl)cyclohexane-1-carboxylate exerts its pharmacological effects by inhibiting the activity of cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins, a group of lipid compounds that play a crucial role in the regulation of inflammation, pain, and fever. By blocking the production of prostaglandins, this compound can reduce inflammation, alleviate pain, and lower body temperature.
Biochemical and Physiological Effects:
This compound has been shown to have a good safety profile and does not cause any significant adverse effects on the liver, kidney, or other vital organs. It has also been found to have a low potential for drug-drug interactions, making it a suitable candidate for combination therapy with other drugs.
Advantages and Limitations for Lab Experiments
Tert-butyl 4-amino-4-(trifluoromethyl)cyclohexane-1-carboxylate has several advantages for lab experiments, including its high yield synthesis, good stability, and low toxicity. However, its hydrophobic nature can make it challenging to dissolve in aqueous solutions, which may limit its use in certain experiments.
Future Directions
There are several potential future directions for the research on Tert-butyl 4-amino-4-(trifluoromethyl)cyclohexane-1-carboxylate. One possible direction is the development of novel drug formulations that can enhance its bioavailability and therapeutic efficacy. Another direction is the investigation of its potential applications in the treatment of other diseases, such as cancer and neurodegenerative disorders. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and its effects on different physiological systems.
Synthesis Methods
Tert-butyl 4-amino-4-(trifluoromethyl)cyclohexane-1-carboxylate can be synthesized through a multi-step process involving the reaction of 4-amino-4-(trifluoromethyl)cyclohexanone with tert-butyl oxalate in the presence of a base such as potassium carbonate. The resulting intermediate is then subjected to a series of reactions involving acidification, esterification, and hydrogenation to produce this compound in high yield.
Scientific Research Applications
Tert-butyl 4-amino-4-(trifluoromethyl)cyclohexane-1-carboxylate has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit anti-inflammatory, analgesic, and antipyretic properties, making it a promising candidate for the development of novel drugs for the treatment of various diseases.
properties
IUPAC Name |
tert-butyl 4-amino-4-(trifluoromethyl)cyclohexane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20F3NO2/c1-10(2,3)18-9(17)8-4-6-11(16,7-5-8)12(13,14)15/h8H,4-7,16H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBZPWMVYTJPUHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CCC(CC1)(C(F)(F)F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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